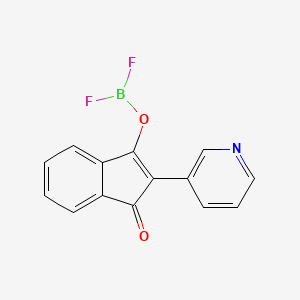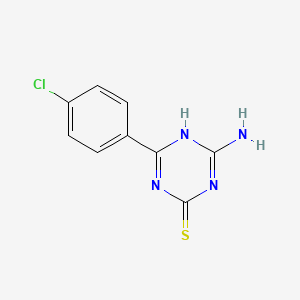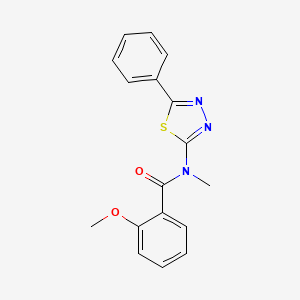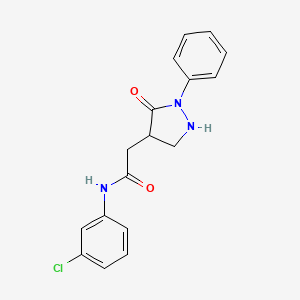![molecular formula C21H18N4O2 B11033672 1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11033672.png)
1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone , belongs to the thiazole family. Thiazoles are heterocyclic organic compounds characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom.
Preparation Methods
The synthetic routes for this compound involve the construction of the imidazo[1,5-b]pyridazin-3-yl scaffold. While specific methods may vary, here’s a general outline:
Industrial Production Methods: Unfortunately, detailed industrial production methods for this specific compound are not widely available. research laboratories typically synthesize it using custom routes.
Chemical Reactions Analysis
1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone can undergo various reactions:
Electrophilic Substitution: The C-5 atom in the thiazole ring is susceptible to electrophilic substitution.
Nucleophilic Substitution: The C-2 atom can participate in nucleophilic substitution reactions.
Common reagents and conditions depend on the specific reaction, but these reactions play a crucial role in modifying the compound.
Scientific Research Applications
This compound finds applications across scientific domains:
Medicine: It may exhibit antitumor and cytotoxic activity.
Chemistry: Researchers explore its reactivity and potential as a building block for other molecules.
Biology: Investigations into its biological effects and interactions with cellular components.
Mechanism of Action
The precise mechanism by which 1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related thiazoles, such as sulfathiazole, Ritonavir, and Abafungin . Highlighting its uniqueness would require a detailed analysis of its structural features and biological properties.
Remember that this compound’s significance lies in its potential applications and contributions to scientific knowledge
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[7-amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C21H18N4O2/c1-13(26)17-12-18-20(14-7-4-3-5-8-14)23-21(22)25(18)24-19(17)15-9-6-10-16(11-15)27-2/h3-12H,1-2H3,(H2,22,23) |
InChI Key |
ZSZGZMDGFRGHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC(=CC=C3)OC)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11033614.png)
![4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11033622.png)
![Tetramethyl 7'-ethoxy-6'-[(3-fluorophenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033631.png)

![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)

![N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)

![2-Methoxy-4-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B11033669.png)

![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11033680.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11033686.png)

